Follicular gonadotropin-releasing peptide(human)
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Overview
Description
Follicular gonadotropin-releasing peptide (human) is a peptide hormone isolated from human follicular fluid. It plays a crucial role in the regulation of reproductive functions by stimulating the release of gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), from the anterior pituitary gland . This peptide is distinct from the hypothalamic gonadotropin-releasing hormone in its amino acid composition and sequence .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of follicular gonadotropin-releasing peptide (human) involves solid-phase peptide synthesis (SPPS). The primary structure of the peptide is confirmed by chemical synthesis, which includes the following steps :
Amino Acid Coupling: The peptide is synthesized by sequentially adding protected amino acids to a solid support.
Deprotection: The protecting groups are removed to expose the reactive amino groups.
Cleavage: The peptide is cleaved from the solid support.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of follicular gonadotropin-releasing peptide (human) typically involves large-scale SPPS. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Follicular gonadotropin-releasing peptide (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., dicyclohexylcarbodiimide) and hydroxybenzotriazole are commonly used for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid is used to cleave the peptide from the solid support.
Purification Conditions: HPLC is employed to achieve high purity of the peptide.
Major Products Formed
The major product formed from these reactions is the purified follicular gonadotropin-releasing peptide (human), which is characterized by its specific amino acid sequence .
Scientific Research Applications
Follicular gonadotropin-releasing peptide (human) has several scientific research applications:
Reproductive Biology: It is used to study the regulation of gonadotropin release and its effects on reproductive functions.
Endocrinology: Researchers use this peptide to investigate the mechanisms of hormone action and regulation.
Medicine: It has potential therapeutic applications in treating reproductive disorders and infertility.
Pharmacology: The peptide is used to develop and test new drugs targeting the gonadotropin-releasing pathways.
Mechanism of Action
Follicular gonadotropin-releasing peptide (human) exerts its effects by binding to specific receptors on gonadotropes in the anterior pituitary gland. This binding activates G-protein coupled receptors, leading to the synthesis and secretion of FSH and LH . These hormones then act on the ovaries and testes to regulate gametogenesis and steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
Gonadotropin-releasing hormone (GnRH): A hypothalamic hormone that also stimulates the release of FSH and LH.
Human chorionic gonadotropin (hCG): A hormone produced during pregnancy that supports the corpus luteum.
Luteinizing hormone-releasing hormone (LHRH): Another name for GnRH, emphasizing its role in stimulating LH release.
Uniqueness
Follicular gonadotropin-releasing peptide (human) is unique in its amino acid sequence and its specific role in follicular fluid. Unlike GnRH, which is produced in the hypothalamus, this peptide is isolated from follicular fluid and has a distinct sequence that differentiates it from other gonadotropin-releasing hormones .
Properties
Molecular Formula |
C68H94N22O27 |
---|---|
Molecular Weight |
1651.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H94N22O27/c1-29(92)52(71)64(112)83-42(21-51(101)102)61(109)88-53(30(2)93)66(114)87-45(25-91)62(110)80-39(16-34-23-73-27-76-34)57(105)79-38(15-33-22-72-26-75-33)58(106)82-40(19-49(97)98)59(107)78-36(11-12-47(69)95)55(103)81-41(20-50(99)100)60(108)85-43(17-35-24-74-28-77-35)67(115)90-13-7-10-46(90)63(111)89-54(31(3)94)65(113)84-37(14-32-8-5-4-6-9-32)56(104)86-44(68(116)117)18-48(70)96/h4-6,8-9,22-24,26-31,36-46,52-54,91-94H,7,10-21,25,71H2,1-3H3,(H2,69,95)(H2,70,96)(H,72,75)(H,73,76)(H,74,77)(H,78,107)(H,79,105)(H,80,110)(H,81,103)(H,82,106)(H,83,112)(H,84,113)(H,85,108)(H,86,104)(H,87,114)(H,88,109)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t29-,30-,31-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,52+,53+,54+/m1/s1 |
InChI Key |
DKEYLEJGJQNZKF-CKJSUDEXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(=O)N)C(=O)O)N)O |
Origin of Product |
United States |
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